molecular formula C7H5N3O3 B12871020 2-Nitrobenzo[d]oxazol-4-amine

2-Nitrobenzo[d]oxazol-4-amine

Cat. No.: B12871020
M. Wt: 179.13 g/mol
InChI Key: CUEDQCYRFXBERX-UHFFFAOYSA-N
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Description

2-Nitrobenzo[d]oxazol-4-amine is a heterocyclic compound featuring a benzoxazole ring with a nitro group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzo[d]oxazol-4-amine typically involves the nitration of benzo[d]oxazole derivatives. One common method includes the nitration of benzo[d]oxazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrobenzo[d]oxazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Nitrobenzo[d]oxazol-4-amine is unique due to the presence of both nitro and amine groups, which confer distinct reactivity and potential for diverse applications. The nitro group enhances its electrophilic character, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

2-nitro-1,3-benzoxazol-4-amine

InChI

InChI=1S/C7H5N3O3/c8-4-2-1-3-5-6(4)9-7(13-5)10(11)12/h1-3H,8H2

InChI Key

CUEDQCYRFXBERX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])N

Origin of Product

United States

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